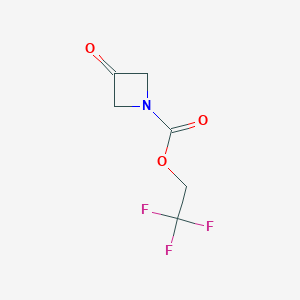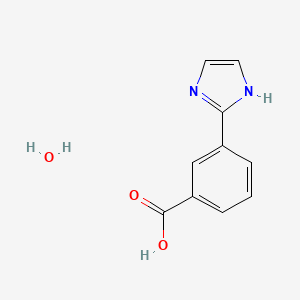![molecular formula C13H9F3N2O B2364452 N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide CAS No. 2411274-59-2](/img/structure/B2364452.png)
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide, also known as TFB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TFB belongs to the class of alkynes and is a derivative of but-2-ynamide.
Mecanismo De Acción
The mechanism of action of N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide is not fully understood. However, it is believed to act as an inhibitor of protein-protein interactions, which are crucial for the function of many biological processes. N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has been shown to inhibit the interaction between the transcription factor STAT3 and its binding partner, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has been shown to have biochemical and physiological effects in various studies. In vitro studies have demonstrated that N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide inhibits the growth of cancer cells, including breast, lung, and prostate cancer cells. N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide inhibits tumor growth in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has some limitations, including its limited solubility in water and its potential reactivity with certain functional groups.
Direcciones Futuras
There are several future directions for the research on N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide. One direction is to investigate its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to explore its use as a building block in the synthesis of new organic compounds, including polymers and dendrimers. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide and its effects on biological processes.
Conclusion
In conclusion, N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis of N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide involves the reaction of but-2-ynamide with 3-cyanobenzyl bromide and 2,2,2-trifluoroethylamine in the presence of a base. N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has been studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, further studies are needed to fully understand the mechanism of action of N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide and its effects on biological processes.
Métodos De Síntesis
The synthesis of N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide involves the reaction of but-2-ynamide with 3-cyanobenzyl bromide and 2,2,2-trifluoroethylamine in the presence of a base. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has been investigated as a potential drug candidate for the treatment of cancer and other diseases. N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide has also been used as a building block in the synthesis of various organic compounds, including polymers and dendrimers.
Propiedades
IUPAC Name |
N-[1-(3-cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O/c1-2-4-11(19)18-12(13(14,15)16)10-6-3-5-9(7-10)8-17/h3,5-7,12H,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCANBKQJQFJLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C1=CC=CC(=C1)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-((2-(mesitylamino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2364369.png)
![Ethyl 4-[[2-[5-(2-methoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate](/img/structure/B2364372.png)

![N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2364374.png)


![3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole](/img/structure/B2364378.png)

![Methyl 3-{[(4-bromo-3-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2364383.png)


![(E)-2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2364387.png)

![N-cyclohexyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2364391.png)